Ditiopir

Descripción general

Descripción

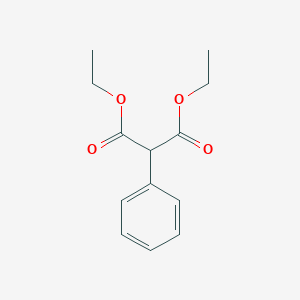

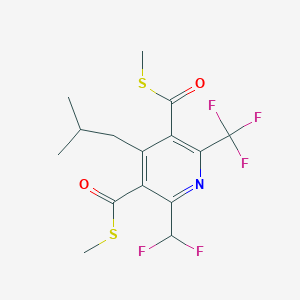

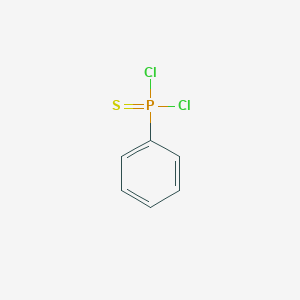

Ditiopir es un herbicida preemergente que se utiliza principalmente para el control de la grama en césped y gramíneas ornamentales. Es eficaz contra una amplia gama de malezas herbáceas y de hoja ancha. La fórmula química del compuesto es C15H16F5NO2S2 , y tiene una masa molar de 401.42 g/mol . This compound actúa inhibiendo el crecimiento de las raíces, por lo que es esencial para su uso en césped establecido con un sistema radicular bien desarrollado .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

El ditiopir actúa como inhibidor del crecimiento de las raíces, provocando la cesación de la elongación de las raíces y la inhibición de la división celular mitótica . Inhibe la formación de microtúbulos y centros organizadores de husos, que son esenciales para la división celular. El this compound puede alterar la polimerización y la estabilidad de los microtúbulos al interactuar con las proteínas asociadas a los microtúbulos o los centros organizadores de microtúbulos en lugar de interactuar directamente con la tubulina . Esto da como resultado el arresto de las células mitóticas en la prometafase tardía, lo que impide la división y el crecimiento celular .

Análisis Bioquímico

Biochemical Properties

Dithiopyr inhibits root growth of susceptible weeds as well as turf grass This suggests that it interacts with enzymes and proteins involved in root development and growth

Cellular Effects

The primary cellular effect of Dithiopyr is the inhibition of root growth This can influence various cellular processes, including cell division and differentiation, particularly in the root cells of susceptible plants

Molecular Mechanism

It is known to inhibit root growth , which suggests it may interact with biomolecules involved in this process. This could include binding interactions with these biomolecules, inhibition or activation of enzymes involved in root growth, and changes in gene expression related to this process.

Temporal Effects in Laboratory Settings

In laboratory settings, Dithiopyr has been shown to have a stable effect on inhibiting root growth

Transport and Distribution

As it affects root growth, it is likely to be transported to and have an effect in the root cells of plants .

Subcellular Localization

Given its effect on root growth, it may be localized to areas of the cell involved in this process .

Métodos De Preparación

El ditiopir puede sintetizarse mediante un proceso de varios pasos que comienza con el trifluoroacetoacetato de etilo y el isovaleraldehído . La ruta sintética implica varios pasos de reacción, incluidas las reacciones de condensación, ciclización y esterificación. Los métodos de producción industrial suelen seguir rutas sintéticas similares, pero se optimizan para la producción a gran escala para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

El ditiopir experimenta varias reacciones químicas, entre ellas:

Oxidación: El this compound puede oxidarse en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Sustitución: El this compound puede participar en reacciones de sustitución, donde los grupos funcionales de la molécula son reemplazados por otros grupos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, ácidos y bases. Los principales productos formados a partir de estas reacciones suelen ser derivados del this compound con grupos funcionales modificados .

Comparación Con Compuestos Similares

El ditiopir se compara a menudo con otros herbicidas preemergentes como la prodiamina. Aunque ambos compuestos son eficaces para controlar la grama y otras malezas, tienen diferencias notables:

Prodiamina: Conocida por sus efectos preemergentes de larga duración, que proporcionan hasta nueve meses de control de malezas.

This compound: Ofrece control preemergente y postemergente temprano de las malezas.

Otros compuestos similares incluyen la pendimetalina y el quinclorac, que también se utilizan para el control de malezas, pero tienen diferentes modos de acción y perfiles de eficacia .

Propiedades

IUPAC Name |

3-S,5-S-dimethyl 2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)pyridine-3,5-dicarbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F5NO2S2/c1-6(2)5-7-8(13(22)24-3)10(12(16)17)21-11(15(18,19)20)9(7)14(23)25-4/h6,12H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBJPYNSGLJZPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(C(=NC(=C1C(=O)SC)C(F)(F)F)C(F)F)C(=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F5NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9032379 | |

| Record name | Dithiopyr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

65 °C | |

| Record name | Dithiopyr | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8446 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1.4 mg/L at 20 °C, In water, 1.38 mg/L at 20 °C, Solubility (g/100 mL at 25 °C): hexane <3.3, toluene >25, acetone >33.3, diethyl ether >50, ethanol >12, methylene chloride >50 | |

| Record name | Dithiopyr | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8446 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.413 g/cu cm at 25 °C (typical) | |

| Record name | Dithiopyr | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8446 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.0X10-6 mm Hg at 25 °C | |

| Record name | Dithiopyr | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8446 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Dithiopyr is a mitotic inhibitor of normal cell division of susceptible plants. The formation and function of microtubulin in inhibited. Susceptable plant roots and stunted and fail to function in the presence of dithiopyr. | |

| Record name | Dithiopyr | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8446 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale, yellow, crystalline solid, Solid, crystalline; chemically pure: white, technical grade: yellow to burnt yellow | |

CAS No. |

97886-45-8 | |

| Record name | Dithiopyr | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97886-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dithiopyr [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097886458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dithiopyr | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15230 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dithiopyr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DITHIOPYR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TXF17HAV1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dithiopyr | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8446 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Dithiopyr is a mitotic inhibitor, primarily affecting cell division in susceptible plants. [, ]

A: While the precise mechanism is not fully elucidated, research suggests that dithiopyr disrupts microtubule formation, essential for cell division. This disruption inhibits root and shoot growth, ultimately leading to plant death. [, , ]

A: Yes, dithiopyr exhibits greater efficacy when applied pre-emergence or to early postemergence plants. Its effectiveness diminishes as plants mature, particularly once tillering occurs. [, , , ]

A: Several factors contribute to reduced efficacy on mature plants. These include increased metabolism and detoxification of dithiopyr, reduced absorption and translocation to active sites, and potential dilution of the herbicide within the plant as biomass increases. []

A: Dithiopyr has a molecular formula of C14H16F5NO2S2 and a molecular weight of 385.4 g/mol. [, ]

A: While the provided research papers do not explicitly detail spectroscopic data, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) have been employed to identify dithiopyr and its metabolites. []

A: Higher temperatures can negatively impact dithiopyr's efficacy. Increased temperatures lead to higher volatilization losses, reduced foliar absorption, and potentially faster degradation in the soil. [, ]

A: Research suggests that dithiopyr is relatively immobile in soil, exhibiting strong adsorption to soil particles. Leaching potential is minimal, particularly with proper irrigation management. [, , , ]

A: While the provided research primarily focuses on empirical data, one study utilized the CXTFIT model to analyze dithiopyr's transport parameters in soil columns, demonstrating its limited mobility. []

A: While the provided papers do not delve into specific SAR studies for dithiopyr, they highlight the importance of its methylthioester groups for metabolism and selectivity. []

A: Dithiopyr is available in both granular (G) and emulsifiable concentrate (EC) formulations. [, ]

A: Dithiopyr can be absorbed by both roots and foliage. It is primarily translocated acropetally (upwards) within the plant, accumulating in actively growing tissues. [, , ]

A: Research primarily relies on field experiments and greenhouse studies to assess dithiopyr's weed control efficacy. These studies typically evaluate visual control ratings and plant biomass reduction. [, , , , ]

A: Research suggests that a single nucleotide polymorphism (SNP) in the α-tubulin gene, leading to a Leu-136-Phe amino acid substitution, is associated with dithiopyr resistance. [, ]

A: The Leu-136-Phe mutation in goosegrass also confers cross-resistance to dinitroaniline herbicides like prodiamine, pendimethalin, and oryzalin. [, ]

A: Yes, research has shown varying levels of resistance to prodiamine and dithiopyr in different annual bluegrass populations, despite all possessing the same Thr-239-Ile α-tubulin mutation. []

A: Gas Chromatography, often coupled with Mass Spectrometry (GC-MS), is a common method for quantifying dithiopyr and its metabolites in environmental samples. [, , ]

A: Volatilization is a significant route of dithiopyr loss, particularly at higher temperatures. Microbial degradation also plays a role in its breakdown in soil. [, ]

A: Dithiopyr exhibits moderate persistence in soil with half-lives ranging from a few weeks to several months, depending on environmental factors like temperature, soil moisture, and microbial activity. [, , ]

A: Dithiopyr degradation appears to be influenced by soil pH, with faster degradation occurring under alkaline conditions. This is likely due to enhanced hydrolysis of its methylthioester groups. []

A: Yes, dithiopyr undergoes biodegradation in soil, primarily through microbial activity. The rate of degradation varies depending on soil microorganisms and environmental conditions. [, ]

A: Several alternative pre-emergence herbicides are available for controlling crabgrass and other weeds in turfgrass, including prodiamine, pendimethalin, indaziflam, oxadiazon, and bensulide. [, , , , ]

A: While the provided research does not specify the exact year of introduction, dithiopyr has been used for weed control in turfgrass for many years. []

A: Yes, dithiopyr can be tank-mixed or applied sequentially with other herbicides to broaden the weed control spectrum or enhance control of specific weed species. [, ]

A: Research suggests that combining dithiopyr with cultural practices like adjusting mowing heights can improve weed control efficacy and potentially reduce herbicide application rates. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrrolidine, 3-methylene-4-(1-propenyl)-, [S-(E)]-(9CI)](/img/structure/B166030.png)